
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide is a chemical compound that features a tert-butyl group attached to a hydrazine carboxamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide typically involves the reaction of tert-butyl hydrazine with a suitable carboxylic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: It is employed in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-2-benzothiazolesulfenamide: This compound shares the tert-butyl group but has a different core structure, leading to distinct chemical properties and applications.
N-t-Butyltryptamine: Another compound with a tert-butyl group, but with a tryptamine core, used in different contexts such as psychoactive research.
N-(tert-butyl)-2-methoxypyridin-3-amine: This compound features a tert-butyl group and a pyridine ring, used in medicinal chemistry.
Uniqueness
N-tert-Butyl-1,2,2-trimethylhydrazine-1-carboxamide is unique due to its specific hydrazine carboxamide structure combined with the tert-butyl groupIts ability to participate in various chemical reactions and its potential use in diverse scientific fields highlight its uniqueness .
Propriétés
Numéro CAS |
62917-70-8 |
|---|---|
Formule moléculaire |
C8H19N3O |
Poids moléculaire |
173.26 g/mol |
Nom IUPAC |
3-tert-butyl-1-(dimethylamino)-1-methylurea |
InChI |
InChI=1S/C8H19N3O/c1-8(2,3)9-7(12)11(6)10(4)5/h1-6H3,(H,9,12) |
Clé InChI |
PXJNTFVROJKFKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)N(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


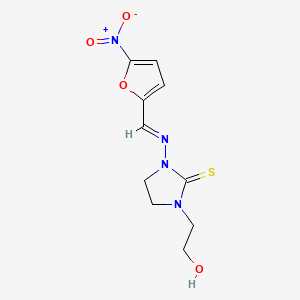
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)


![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)

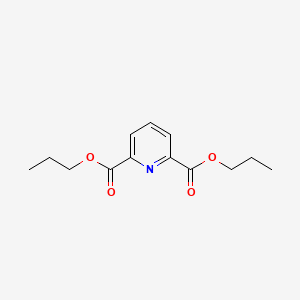
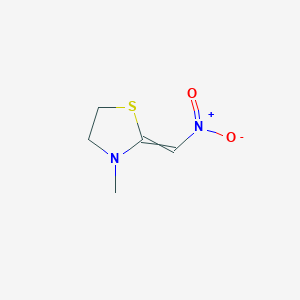

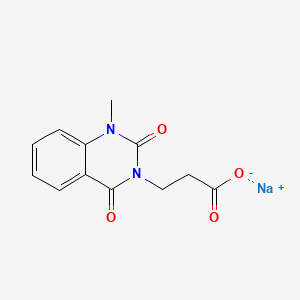

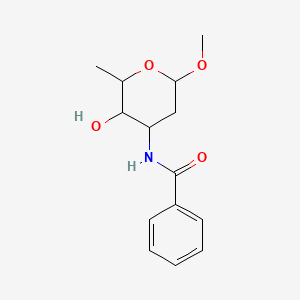
![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)

